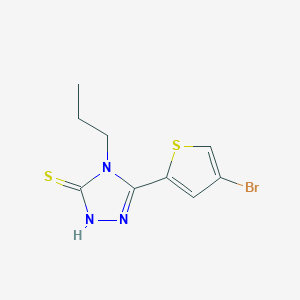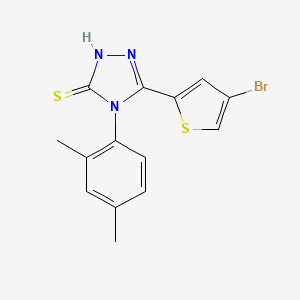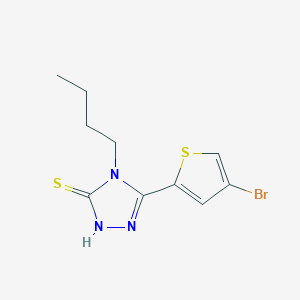
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol
Vue d'ensemble
Description
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol, also known as BrPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BrPT is a thiol derivative of 1,2,4-triazole that has a unique structure and properties, which make it a promising candidate for various biomedical applications.
Mécanisme D'action
The mechanism of action of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol involves the inhibition of various enzymes and signaling pathways that are involved in cell proliferation, survival, and inflammation. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to inhibit the activity of topoisomerase II, which is an enzyme that is essential for DNA replication and cell division. The compound also inhibits the NF-κB signaling pathway, which is a key regulator of inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to induce apoptosis in cancer cells by activating various signaling pathways that promote cell death. The compound also inhibits the expression of various genes that are involved in cell proliferation and survival. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been shown to reduce the production of pro-inflammatory cytokines, which makes it a potential treatment for inflammatory diseases. The compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is its potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer therapy. The compound also possesses anti-inflammatory properties, which make it a potential treatment for inflammatory diseases. However, one of the limitations of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol is its low solubility in aqueous solutions, which makes it difficult to administer in vivo. The compound also exhibits poor stability in physiological conditions, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for research on 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol. One area of research could focus on improving the solubility and stability of the compound in physiological conditions, which would enhance its therapeutic potential. Another area of research could focus on developing novel derivatives of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol that exhibit improved pharmacological properties. Additionally, further studies are needed to elucidate the mechanism of action of 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol and its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to exhibit potent cytotoxic effects against cancer cells, which makes it a promising candidate for cancer therapy. 5-(4-bromo-2-thienyl)-4-propyl-4H-1,2,4-triazole-3-thiol also possesses anti-inflammatory properties, which make it a potential treatment for inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
3-(4-bromothiophen-2-yl)-4-propyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrN3S2/c1-2-3-13-8(11-12-9(13)14)7-4-6(10)5-15-7/h4-5H,2-3H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGYJUATHNXNFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NNC1=S)C2=CC(=CS2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrN3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-({[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}amino)-1-ethyl-N-(2-furylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4364695.png)
![6-amino-1,3-diphenyl-4-(3-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4364697.png)
![6-amino-4-(1-methyl-1H-pyrazol-3-yl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4364700.png)
![benzyl {[4-amino-5-(3-bromophenyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B4364704.png)
![2-[1-(difluoromethyl)-1H-pyrazol-3-yl]-5-[2-(4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-oxadiazole](/img/structure/B4364711.png)
![1-(difluoromethyl)-N-[3-(ethylthio)-5-methyl-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364719.png)
![1-(difluoromethyl)-N-[3-(methylthio)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]-1H-pyrazole-3-carboxamide](/img/structure/B4364725.png)
![2-{[5-(4-bromo-2-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B4364732.png)
![2-{[5-(4-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-methyl-2-oxo-2H-chromen-7-yl)acetamide](/img/structure/B4364736.png)




![1-(difluoromethyl)-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B4364787.png)